methyl[2-(methylsulfanyl)propyl]amine
Description
Overview of Methyl[2-(methylsulfanyl)propyl]amine as a Key Intermediate in Specialized Organic Synthesis
While detailed research publications specifically on this compound are limited, its structure suggests a primary role as a key intermediate in multi-step organic synthesis. uni.lu Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a synthetic pathway. The dual functionality of an amine and a thioether allows for sequential or selective reactions, enabling the construction of elaborate molecular architectures. For instance, the amine group can be modified to form amides or larger nitrogen-containing heterocycles, while the thioether can be oxidized to sulfoxides or sulfones, further diversifying the potential products. acs.org
The synthesis of related compounds, such as 2-methyl-1-substituted phenyl-2-propylamine derivatives, highlights the importance of the propylamine (B44156) backbone in the creation of complex molecules, including those with pharmaceutical applications. google.com The presence of a methylsulfanyl group, as in this compound, adds another layer of synthetic versatility.
Chemical Significance of Integrated Amine and Organosulfur Functional Groups in Molecular Design
The integration of both amine and organosulfur (thioether) functionalities within the same molecule is of considerable chemical significance. nih.govrsc.org This combination is found in various biologically active compounds and functional materials.
Amine Group: Amines are fundamental to medicinal chemistry, serving as key components in a vast number of drugs due to their ability to form salts, participate in hydrogen bonding, and act as nucleophiles in chemical reactions. nih.gov
Thioether Group: Thioethers are also important in drug design and materials science. rsc.org They can influence a molecule's conformation and lipophilicity, and the sulfur atom can coordinate with metal ions. nih.govresearchgate.net The oxidation of thioethers to sulfoxides and sulfones is a common metabolic pathway and can also be used synthetically to modulate a compound's properties. acs.orgnih.gov
The synergy of these two groups in a molecule like this compound allows for the development of compounds with tailored properties. For example, in the context of drug development, the amine might provide the necessary interactions with a biological target, while the thioether helps to fine-tune the pharmacokinetic profile.
Historical Development and Emerging Trends in the Chemistry of Propylamine Derivatives
Propylamine and its derivatives have a long history in chemistry, particularly in the development of pharmaceuticals. taylorandfrancis.comwikipedia.org Many antihistamines, for example, are based on a propylamine structure. pharmacy180.com The core structure is valued for its versatility and its ability to be readily modified to achieve desired biological activities.
Recent trends in the chemistry of propylamine derivatives focus on several key areas:
Asymmetric Synthesis: Developing methods to synthesize specific stereoisomers of propylamine derivatives is crucial, as different enantiomers of a chiral drug can have vastly different biological effects.
New Catalytic Methods: The development of novel catalysts for the efficient synthesis of propylamine derivatives is an active area of research. This includes using metal catalysts to form carbon-nitrogen bonds under milder conditions. rsc.org
Functionalization: Researchers continue to explore the introduction of new functional groups onto the propylamine scaffold to create novel compounds with unique properties. The inclusion of a thioether, as seen in this compound, is an example of this trend.
Broader Scientific Relevance of this compound in Contemporary Interdisciplinary Studies
While specific interdisciplinary studies on this compound are not widely published, its structural motifs suggest potential relevance in several fields:
Medicinal Chemistry: As a building block, it could be used in the synthesis of new therapeutic agents. The combination of amine and thioether groups is present in some classes of compounds being investigated for various diseases. rsc.orgnih.gov
Materials Science: Amines and thioethers are known to interact with metal surfaces. Therefore, derivatives of this compound could be explored for applications in corrosion inhibition or the development of new functional materials.
Coordination Chemistry: The ability of both nitrogen and sulfur to coordinate with metal ions makes this compound and its derivatives interesting ligands for the synthesis of new metal complexes with potential catalytic or material applications. researchgate.net
Compound Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | N-methyl-2-methylsulfanylpropan-1-amine uni.lu |
| Molecular Formula | C5H13NS uni.lu |
| CAS Number | 1247584-60-6 nih.gov |
| PubChem CID | 62579559 uni.lunih.gov |
| InChIKey | LJHICMJIYASBOB-UHFFFAOYSA-N uni.lu |
Table 2: Predicted Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 119.23 g/mol |
| Monoisotopic Mass | 119.07687 Da uni.lu |
| XlogP | 0.9 uni.lu |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methyl-1-(2-methylphenyl)-2-propylamine |
| Propylamine |
| Sulfoxide (B87167) |
Properties
CAS No. |
1247584-60-6 |
|---|---|
Molecular Formula |
C5H13NS |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Methylsulfanyl Propyl Amine and Its Analogues
Strategic Approaches to the Core Structure Synthesis of Methyl[2-(methylsulfanyl)propyl]amine
The synthesis of this compound necessitates a methodical approach to assemble its distinct structural features: the propylamine (B44156) backbone and the methylthio moiety. The efficiency and purity of the final product are highly dependent on the chosen synthetic route.
Amine Backbone Construction via Propylamine Derivatives
A primary strategy for constructing the N-methylated propylamine backbone is through reductive amination. This widely used method involves the reaction of a propanone derivative with methylamine (B109427) in the presence of a reducing agent. The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165) or the milder sodium triacetoxyborohydride (B8407120) often employed to facilitate the formation of the secondary amine. This approach is favored for its generally high selectivity and good yields.
An alternative, though potentially less selective, method is the direct alkylation of methylamine using a suitable propyl halide. This pathway can be complicated by over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. Consequently, precise control over stoichiometric ratios and reaction conditions is essential to maximize the yield of the target secondary amine.
Precision Introduction of the Methylthio Moiety through Thioether Functionalization
The defining feature of this compound is its methylthio group, the introduction of which requires a precise chemical transformation. A common and effective method is the nucleophilic substitution reaction between an appropriate 2-halopropylamine derivative and a sulfur nucleophile, such as sodium thiomethoxide (the sodium salt of methanethiol). The success of this S_N2 reaction is contingent on the appropriate choice of solvent and reaction temperature to ensure efficient formation of the thioether linkage.
Another elegant approach is the Michael addition of methanethiol (B179389) to an α,β-unsaturated precursor like N-methylallylamine. This conjugate addition reaction offers excellent regioselectivity, ensuring the methylthio group is installed at the β-position relative to the amine, thus yielding the desired 2-(methylsulfanyl)propyl framework.
Optimization of Reaction Pathways for High Yield and Purity in Specialized Synthesis
In specialized synthetic applications where high purity is paramount, optimization of the reaction pathway is crucial. This involves a holistic consideration of starting materials, reagents, solvents, and temperature profiles to maximize product yield and minimize byproduct formation. The use of protecting groups for the amine functionality can be a key strategy. For instance, the amine can be temporarily protected as a carbamate (B1207046) or an amide to prevent it from interfering with the introduction of the methylthio group. A subsequent deprotection step then unmasks the final product.
Furthermore, rigorous purification protocols are indispensable. Techniques such as fractional distillation under reduced pressure or column chromatography are commonly employed to isolate this compound from unreacted starting materials, residual reagents, and any side products, thereby ensuring the high purity required for subsequent applications.
Table 1: Synthetic Strategies for this compound
| Strategy | Key Reaction Type | Typical Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|
| Amine Backbone First | Reductive Amination | Propanone derivative, Methylamine, NaBH₄ or NaBH(OAc)₃ | Good selectivity for the secondary amine. | Requires a suitable ketone precursor. |
| Amine Backbone First | Direct Alkylation | Propyl halide, Methylamine | Direct, one-step process. | Risk of over-alkylation leading to byproducts. |
| Thioether Introduction | Nucleophilic Substitution | 2-Halopropylamine, Sodium thiomethoxide | Efficient formation of the C-S bond. | Requires a pre-functionalized propylamine backbone. |
Derivatization and Functional Group Interconversion Pathways of this compound
The presence of both a secondary amine and a thioether functionality makes this compound a versatile scaffold for further chemical modification. These transformations can be selectively targeted to either functional group, opening avenues for the creation of diverse analogues.
Elucidation of Reactions Involving the Amine Functionality
The nucleophilic secondary amine is a prime site for a variety of chemical transformations. These reactions allow for the elaboration of the molecular structure and the introduction of new functional groups. Common derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable amides. This allows for the attachment of a wide array of acyl groups.
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonamides.
Alkylation: The secondary amine can be further alkylated using alkyl halides to produce tertiary amines.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.
Controlled Transformations at the Methylthio Center (e.g., Oxidation to Sulfoxides and Sulfones)
The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. The degree of oxidation can be meticulously controlled by the choice of oxidizing agent and reaction conditions.
Oxidation to Sulfoxides: The selective oxidation of the thioether to a sulfoxide (B87167) can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide or sodium periodate. This transformation introduces a stereocenter at the sulfur atom, leading to a chiral sulfoxide.
Oxidation to Sulfones: The use of stronger oxidizing agents, such as potassium permanganate (B83412) or an excess of meta-chloroperoxybenzoic acid (m-CPBA), promotes the full oxidation of the thioether to the corresponding sulfone. Sulfones are typically more polar and chemically robust compared to their thioether and sulfoxide counterparts.
These oxidative transformations significantly alter the electronic and steric properties of the molecule, which can in turn modulate its reactivity and physical properties.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Methylamine |
| Sodium borohydride |
| Sodium triacetoxyborohydride |
| Propyl halide |
| Sodium thiomethoxide |
| Methanethiol |
| 2-Halopropylamine |
| N-Methylallylamine |
| Acyl chlorides |
| Anhydrides |
| Sulfonyl chlorides |
| Tosyl chloride |
| Mesyl chloride |
| Alkyl halides |
| Isocyanates |
| Isothiocyanates |
| Hydrogen peroxide |
| Sodium periodate |
| Potassium permanganate |
Multi-component Coupling Reactions for Complex Molecular Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for building molecular complexity. rsc.orgacs.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate diverse molecular scaffolds from simple precursors. acs.orglookchem.comorganic-chemistry.org For the synthesis of thioether amines like this compound, several MCRs can be envisioned, either to construct the final molecule directly or to form a key intermediate.
One prominent three-component reaction in organosulfur chemistry is the Willgerodt-Kindler reaction. wikipedia.orgsynarchive.com This reaction typically involves an aryl alkyl ketone, an amine, and elemental sulfur to produce a thioamide. synarchive.comorganic-chemistry.org The Kindler modification, which uses an amine and elemental sulfur, is a one-pot, three-component process for synthesizing thioamides from ketones or aldehydes. researchgate.net A hypothetical application to a precursor for our target molecule could involve the reaction of 1-(methylsulfanyl)propan-2-one with methylamine and elemental sulfur to yield the corresponding thioamide. This thioamide intermediate can then be reduced to the target amine. The reaction mechanism is thought to proceed through the formation of an enamine from the ketone and amine, which then reacts with sulfur. wikipedia.org
Another powerful strategy involves the thiol-ene reaction, a "click chemistry" process where a thiol adds across an alkene. wikipedia.orgtaylorandfrancis.com This reaction can be initiated by radicals (light or initiators) or catalyzed by a base (Michael addition). wikipedia.orgtaylorandfrancis.com While typically a two-component reaction, it can be integrated into a multi-component sequence. For instance, a complex architecture containing the desired thioether amine moiety could be assembled by reacting an allyl-functionalized amine with a suitable thiol. The anti-Markovnikov addition of the thiol to the alkene is a characteristic feature of the radical-mediated pathway. wikipedia.orgacs.org
A direct, albeit hypothetical, three-component synthesis of this compound could be envisioned through a Mannich-type reaction variant. This would involve the condensation of a non-enolizable aldehyde (like formaldehyde), a thiol (methanethiol), and an amine with an enolizable carbonyl compound, or a related strategy coupling an aldehyde, amine, and thiol directly. More relevantly, an efficient multicomponent oxidative coupling of two different aliphatic primary amines with elemental sulfur under solvent-free conditions has been developed to produce thioamides, showcasing a selective and atom-economical approach. acs.orgorganic-chemistry.org
Table 1: Examples of Multi-component Reaction Strategies for Thioether Amine Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
|---|---|---|---|---|---|
| Willgerodt-Kindler Reaction | Ketone (e.g., 1-(methylsulfanyl)propan-2-one) | Amine (e.g., Methylamine) | Elemental Sulfur | Thioamide (intermediate) | wikipedia.orgorganic-chemistry.org |
| Thiol-Ene "Click" Reaction | Alkene (e.g., Allylamine derivative) | Thiol (e.g., Methanethiol) | N/A (or initiator) | Thioether | wikipedia.orgtaylorandfrancis.com |
| Oxidative Amine Coupling | Primary Amine 1 | Primary Amine 2 | Elemental Sulfur | Thioamide (intermediate) | acs.orgorganic-chemistry.org |
| Thiourea Synthesis | Nitromethane | Amine | Elemental Sulfur | Thiourea derivative | nih.gov |
Catalytic Strategies in the Synthesis of this compound and Related Amines
Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired molecules with enhanced efficiency, selectivity, and milder reaction conditions. The synthesis of thioether amines can benefit from various catalytic strategies for the key C-N and C-S bond-forming steps.
A primary and highly versatile catalytic method for synthesizing amines is reductive amination . libretexts.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. libretexts.orgmasterorganicchemistry.com To synthesize this compound, one could start with 2-(methylsulfanyl)propanal and methylamine. A range of reducing agents and catalysts can be employed. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they selectively reduce the protonated iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comlookchem.com
Alternatively, catalytic hydrogenation using heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with a hydrogen source is a widely used industrial method for reductive amination. youtube.comresearchgate.net Copper-based heterogeneous catalysts have also been shown to be effective for the direct reductive amination of ketones, providing high conversion and selectivity without the need for additives. researchgate.net
For the C-S bond formation, the thiol-ene reaction can be conducted under catalytic conditions. Base-catalyzed thiol-ene reactions proceed via a Michael addition mechanism. taylorandfrancis.com More recently, photoredox catalysis has emerged as a powerful tool for initiating radical thiol-ene reactions under mild, visible-light irradiation, avoiding the use of UV light or thermal initiators. nih.gov
Table 2: Comparison of Catalytic Systems for Reductive Amination
| Catalyst/Reagent System | Carbonyl Substrate | Amine Substrate | Key Advantages | Reference |
|---|---|---|---|---|
| NaBH₃CN | Aldehyde or Ketone | Primary or Secondary Amine | High selectivity for iminium ion; mild conditions. | masterorganicchemistry.com |
| NaBH(OAc)₃ | Aldehyde or Ketone | Primary or Secondary Amine | Less toxic than cyanoborohydride; effective and mild. | masterorganicchemistry.comyoutube.com |
| H₂ / Pd/C or PtO₂ | Aldehyde or Ketone | Primary or Secondary Amine | Clean workup; scalable; uses hydrogen as the reductant. | youtube.comresearchgate.net |
| Ammonia Borane (AB) / Ti(OiPr)₄ | Aldehyde or Ketone | Primary or Secondary Amine | Stable, solid reductant; good yields with Lewis acid catalysis. | lookchem.com |
| Heterogeneous Cu catalyst | Ketone | Primary Amine | No additives required; reusable catalyst; no waste production. | researchgate.net |
Application of Green Chemistry Principles in the Synthetic Development of this compound
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and enhance sustainability. researchgate.net The synthesis of this compound can be approached with these principles at the forefront.
Atom Economy and Reaction Design: Multi-component reactions (MCRs) like the Willgerodt-Kindler synthesis or direct amine-sulfur couplings are inherently more atom-economical than multi-step linear syntheses that involve protection/deprotection steps and the formation of stoichiometric byproducts. acs.orgresearchgate.net Similarly, addition reactions like the thiol-ene "click" reaction are highly atom-efficient, as all reactant atoms are incorporated into the final product. wikipedia.orgtaylorandfrancis.com
Use of Catalysis: As detailed in the previous section, employing catalytic methods (Principle #9) is superior to using stoichiometric reagents. Catalytic reductive amination, for example, avoids the large amounts of waste generated by older reduction methods. researchgate.net Reusable heterogeneous catalysts further improve the green profile of the synthesis. researchgate.net
Safer Solvents and Reagents: A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Research has demonstrated that reactions like the Willgerodt-Kindler thioamidation can be performed in greener media. For example, using water as a solvent at room temperature has been shown to be effective for thioamide synthesis from aldehydes. organic-chemistry.org Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been successfully used as both the solvent and catalyst for thioamide synthesis, allowing for easy recovery and reuse. rsc.org Furthermore, the use of elemental sulfur as the sulfur source is preferable to more hazardous reagents like Lawesson's reagent, as it is non-toxic, abundant, and stable. acs.orglookchem.comorganic-chemistry.org Solvent-free reaction conditions, where possible, represent an ideal green chemistry scenario. acs.orgorganic-chemistry.org
Table 3: Green Chemistry Assessment of Potential Synthetic Routes
| Synthetic Strategy | Green Chemistry Principle(s) Addressed | Comments | Reference |
|---|---|---|---|
| Catalytic Reductive Amination | #2 (Atom Economy), #9 (Catalysis) | High atom economy. Catalytic amounts of reductant/catalyst minimize waste compared to stoichiometric reagents. | researchgate.net |
| Thiol-Ene "Click" Reaction | #2 (Atom Economy), #5 (Safer Solvents) | 100% theoretical atom economy. Often proceeds under mild conditions, sometimes without solvent. | wikipedia.orgtaylorandfrancis.com |
| Willgerodt-Kindler in DES | #5 (Safer Solvents), #9 (Catalysis) | Replaces volatile organic solvents with a biodegradable, reusable medium that also acts as a catalyst. | rsc.org |
| Solvent-Free Amine/Sulfur Coupling | #2 (Atom Economy), #5 (Safer Solvents) | Eliminates solvent waste completely. Uses elemental sulfur, a benign reagent. | acs.orgorganic-chemistry.org |
Comprehensive Structural Characterization and Advanced Spectroscopic Investigations of Methyl 2 Methylsulfanyl Propyl Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-Resolution Proton (¹H) NMR Spectroscopic Analysis
The structure of methyl[2-(methylsulfanyl)propyl]amine features several distinct proton environments:
N-CH₃ Protons: The protons of the methyl group attached to the nitrogen atom are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegativity of the nitrogen atom will deshield these protons, causing them to resonate downfield.
S-CH₃ Protons: The protons of the methyl group attached to the sulfur atom will also likely appear as a singlet. The chemical shift will be influenced by the electronegativity of the sulfur atom.
CH₂ Protons: The two protons on the methylene (B1212753) group (CH₂) adjacent to the amine are diastereotopic and would be expected to exhibit complex splitting patterns. They will be split by the adjacent methine proton and potentially show further complexity due to their proximity to a stereocenter.
CH Proton: The single proton on the methine group (CH) will be split by the adjacent methylene and methyl protons, likely resulting in a multiplet.
C-CH₃ Protons: The protons of the methyl group attached to the chiral carbon will appear as a doublet due to splitting by the adjacent methine proton.
N-H Proton: The proton on the secondary amine will appear as a broad singlet and its chemical shift can be concentration-dependent. This peak may not show coupling to adjacent protons.
The following table provides predicted ¹H NMR chemical shifts for this compound based on data from related compounds such as N-methyl-2-(methylthio)aniline and various aliphatic amines and thioethers. chemicalbook.comdocbrown.inforsc.orgnist.gov
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| N-H | Variable (typically 1.0-3.0) | Broad Singlet |
| CH (methine) | ~2.8 - 3.2 | Multiplet |
| CH₂ (methylene) | ~2.4 - 2.8 | Multiplet |
| N-CH₃ | ~2.3 - 2.5 | Singlet |
| S-CH₃ | ~2.0 - 2.2 | Singlet |
| C-CH₃ | ~1.1 - 1.3 | Doublet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, simplifying the spectrum and allowing for a direct count of non-equivalent carbons. libretexts.orgslideshare.net
Predicted ¹³C NMR chemical shifts for this compound are presented in the table below, based on data from analogous structures like propylamine (B44156) and propan-2-amine. docbrown.infodocbrown.info
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH (methine) | ~55 - 65 |
| CH₂ (methylene) | ~50 - 60 |
| N-CH₃ | ~30 - 40 |
| C-CH₃ | ~15 - 25 |
| S-CH₃ | ~10 - 20 |
Advanced Multi-nuclear and Two-Dimensional (2D) NMR Techniques in Chemical Research
While ¹H and ¹³C NMR provide foundational structural information, complex molecules often require more advanced techniques for unambiguous assignment of all signals. Two-dimensional (2D) NMR experiments are invaluable in this regard, as they reveal correlations between nuclei, providing a more detailed map of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect protons that are on adjacent carbon atoms, helping to trace out the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is extremely useful for assigning the signals of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques would be instrumental in confirming the predicted assignments for this compound and providing a definitive three-dimensional structure.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules. These methods provide a characteristic "fingerprint" of a compound, allowing for the identification of functional groups and providing insights into molecular conformation and intermolecular interactions. hmdb.cahoriba.com
Identification of Characteristic Absorption Bands and Molecular Vibrational Modes
The FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the various functional groups present in the molecule.
N-H Vibrations: The stretching vibration of the N-H bond in a secondary amine typically appears in the region of 3300-3500 cm⁻¹ in the FTIR spectrum. docbrown.info The N-H bending vibration is expected around 1550-1650 cm⁻¹.
C-H Vibrations: C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1480 cm⁻¹ range.
C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. docbrown.info
C-S Vibrations: The C-S stretching vibration for thioethers gives rise to a weak to medium intensity band in the 600-800 cm⁻¹ range. researchgate.net This region can be complex, but the presence of a band here is indicative of the thioether functionality.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| N-H | Stretching | 3300 - 3500 | FTIR |
| C-H (sp³) | Stretching | 2850 - 3000 | FTIR, Raman |
| N-H | Bending | 1550 - 1650 | FTIR |
| C-H (sp³) | Bending | 1350 - 1480 | FTIR, Raman |
| C-N | Stretching | 1020 - 1250 | FTIR |
| C-S | Stretching | 600 - 800 | FTIR, Raman |
Conformational Analysis and Intermolecular Interactions via Vibrational Fingerprinting
Vibrational spectroscopy is not only useful for functional group identification but also for studying the conformational landscape of a molecule. Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational frequencies. By analyzing the vibrational spectra, often in conjunction with computational modeling, it is possible to determine the preferred conformation of the molecule in a given state (e.g., liquid, solid, or in solution).
For this compound, rotation around the C-C, C-N, and C-S single bonds can lead to various conformers. The relative intensities and positions of bands in the fingerprint region (typically below 1500 cm⁻¹) of the FTIR and Raman spectra are particularly sensitive to these conformational changes.
Furthermore, intermolecular interactions, such as hydrogen bonding involving the N-H group, can be readily studied using vibrational spectroscopy. The position and shape of the N-H stretching band are highly sensitive to the extent and strength of hydrogen bonding. In a non-polar solvent or in the gas phase, a sharp N-H band would be expected, while in a polar, hydrogen-bonding solvent or in the condensed phase, this band would broaden and shift to a lower frequency.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of chemical compounds. For a molecule like this compound, a combination of advanced ionization techniques and high-resolution mass spectrometry would provide definitive data.
Advanced Ionization Techniques and High-Resolution Mass Spectrometry (HRMS)
To analyze this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be utilized to minimize fragmentation and preserve the molecular ion. High-Resolution Mass Spectrometry (HRMS), often coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, would be crucial for determining the accurate mass of the molecular ion.
For this compound (C₅H₁₃NS), the theoretical exact mass of the neutral molecule is 119.07687 Da. In positive-ion mode ESI-HRMS, the protonated molecule ([M+H]⁺) would be observed. The high resolving power of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental compositions.
Table 1: Illustrative HRMS Data for the Protonated Molecular Ion of an Aliphatic Amine This table is illustrative and not based on experimental data for this compound.
| Theoretical Ion Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Resolving Power |
|---|---|---|---|---|
| [C₅H₁₄NS]⁺ | 120.08415 | 120.08410 | -0.42 | > 100,000 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Connectivity
Tandem mass spectrometry (MS/MS) would be employed to gain insight into the structural connectivity of this compound. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.
For this compound, characteristic fragmentation pathways would involve the cleavage of C-C, C-N, and C-S bonds. For instance, the loss of a methyl group (-CH₃) or a thiomethyl radical (•SCH₃) would be expected. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the formation of specific iminium ions. The analysis of these fragmentation patterns allows for the unambiguous identification of the compound's structure. docbrown.info
Table 2: Predicted Fragmentation Pattern for this compound Based on general fragmentation rules for similar compounds. This is not experimental data.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |
|---|---|---|---|
| 120.08415 | [C₄H₁₀N]⁺ | CH₂S | 72.0808 |
| 120.08415 | [C₃H₈NS]⁺ | C₂H₅ | 90.0372 |
| 120.08415 | [C₂H₆N]⁺ | C₃H₇S | 44.0495 |
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination
While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), analysis of similar small aliphatic amines often reveals details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the supramolecular assembly in the solid state.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) would be an ideal technique for the analysis of this compound. In GC, the compound is vaporized and passed through a column that separates it from other components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification. shimadzu.com
A typical GC-MS analysis would provide the retention time of the compound, which is characteristic under specific chromatographic conditions, and a mass spectrum that can be compared to a library for identification. This technique is also highly effective for assessing the purity of a sample. For sulfur-containing compounds, a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD), could be used in parallel with MS for enhanced selectivity. shimadzu.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, UHPLC, are powerful techniques for the separation and quantification of less volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com
Since aliphatic amines lack a strong chromophore, detection can be challenging. Therefore, advanced detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. Alternatively, the amine could be derivatized with a UV-active or fluorescent tag to enhance detection by a standard UV-Vis or fluorescence detector. sigmaaldrich.com Coupling HPLC with mass spectrometry (LC-MS) would provide the highest degree of sensitivity and specificity.
Table 3: Illustrative HPLC Method Parameters for the Analysis of a Primary Amine This table is a hypothetical example and not based on experimental data for this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (ESI+) |
Reactivity, Reaction Kinetics, and Mechanistic Insights into Methyl 2 Methylsulfanyl Propyl Amine and Its Transformations
Investigation of Nucleophilicity and Basicity of the Amine Functionality
The amine functionality is central to the reactivity of methyl[2-(methylsulfanyl)propyl]amine. The lone pair of electrons on the nitrogen atom allows it to act as both a Brønsted-Lowry base (by accepting a proton) and a Lewis base or nucleophile (by donating the electron pair to an electrophile). libretexts.org
Basicity: The basicity of an amine is typically quantified by the pKa of its conjugate acid. For simple aliphatic amines, the ammonium (B1175870) ions generally have pKa values around 10 or 11. libretexts.org The structure of this compound, being a secondary amine with two alkyl groups (a methyl and a 2-(methylsulfanyl)propyl group) attached to the nitrogen, influences its basicity. Alkyl groups are generally electron-releasing through an inductive effect, which increases the electron density on the nitrogen atom. libretexts.orgyoutube.com This increased electron density makes the lone pair more available to accept a proton, rendering secondary amines like diethylamine (B46881) more basic than primary amines like ethylamine, which are in turn more basic than ammonia. libretexts.orgmasterorganicchemistry.com
Nucleophilicity: Nucleophilicity refers to the rate at which a nucleophile attacks an electrophilic carbon center. For amines, nucleophilicity often parallels basicity, with secondary amines typically being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.comlibretexts.org This is because the same electron-donating alkyl groups that increase basicity also enhance the nitrogen's ability to attack an electrophile. masterorganicchemistry.com Therefore, the secondary amine in this compound is expected to be a potent nucleophile, readily participating in reactions such as alkylation and acylation. libretexts.org However, this relationship is not always linear and can be influenced by steric hindrance and solvent effects. masterorganicchemistry.com While the 2-(methylsulfanyl)propyl group is bulkier than a simple ethyl or methyl group, the steric hindrance is not expected to be as significant as that in highly branched amines like t-butylamine, which show reduced nucleophilicity. masterorganicchemistry.com
The presence of the sulfur atom in the alkyl chain may also exert a subtle electronic influence. While sulfur is less electronegative than nitrogen, its effect on the amine's basicity is complex and can depend on the molecular conformation and system. core.ac.uk
Role of the Methylthio Group in Electronic Modulation and Reaction Selectivity
The methylthio (-SCH₃) group is a key structural feature that distinguishes this amine from simple alkylamines. The sulfur atom, being a third-period element, has properties that differ significantly from the more common oxygen or carbon. Its influence can be both inductive and steric, and it can also act as a reactive center itself.
Electronic Effects: The electronic effect of an alkylthio group can be context-dependent. In some systems, particularly when attached to an aromatic ring, it can exhibit a weak electron-withdrawing inductive effect due to the electronegativity of sulfur, but it can also act as a resonance electron-donating group in highly conjugated systems. core.ac.uk In an aliphatic compound like this compound, the primary influence is likely a weak electron-withdrawing inductive effect through the carbon chain. This would slightly decrease the electron density on the nitrogen atom, potentially making the amine marginally less basic and less nucleophilic than a comparable amine without the sulfur atom, such as methyl(isobutyl)amine.
Reaction Selectivity: The methylthio group can influence reaction selectivity in several ways.
Modulation of Amine Reactivity: The slight electronic withdrawal could modulate the reactivity of the amine in a predictable way, for example, by slightly slowing down reactions that are highly dependent on the amine's nucleophilicity.
Alternative Reactive Site: The sulfur atom itself possesses lone pairs of electrons and is a soft nucleophile. masterorganicchemistry.com It can be attacked by soft electrophiles and is susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone. This provides an alternative reaction pathway that competes with reactions at the nitrogen center.
Chelation/Directing Effects: The presence of both nitrogen and sulfur atoms raises the possibility of the molecule acting as a bidentate ligand, chelating to metal centers in certain reactions. This coordination could influence the stereochemical outcome or selectivity of metal-catalyzed transformations.
Fundamental Studies of Specific Reaction Mechanisms
While specific mechanistic studies on this compound are not extensively reported, its reactivity can be inferred from the well-established mechanisms of secondary amines and thioethers.
The reaction of amines with carbon dioxide (CO₂) is of significant industrial and chemical interest, particularly for CO₂ capture. Secondary amines like this compound react readily with CO₂. nih.govacs.org
Carbamate (B1207046) Formation: The primary reaction between a secondary amine and CO₂ leads to the formation of a carbamic acid, which is then deprotonated to a carbamate. rsc.orgnih.gov The most widely accepted mechanism is the zwitterion mechanism.
Step 1 (Zwitterion Formation): The nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO₂, forming a transient, unstable zwitterionic intermediate. nih.govrsc.org
Step 2 (Deprotonation): The zwitterion is rapidly deprotonated by a base. In the absence of other bases, a second molecule of the amine acts as the Brønsted base, accepting the proton to form a protonated amine (ammonium) and a carbamate anion. The final product is an ammonium carbamate salt. rsc.org
This process is generally rapid for unhindered secondary amines. tandfonline.com
Bicarbonate Formation: In aqueous solutions, or when the amine concentration is low, the formation of bicarbonate (HCO₃⁻) becomes significant. Historically, it was thought that bicarbonate arose from the hydrolysis of the carbamate. However, more recent studies suggest that bicarbonate is primarily formed through a pathway where the amine acts as a catalyst for the hydration of CO₂. nih.govacs.org In this mechanism, a water molecule acts as the nucleophile, attacking CO₂, with the amine facilitating the necessary proton transfers. nih.gov
The presence of both a nucleophilic nitrogen and a sulfur atom within the same molecule allows for the possibility of cyclization reactions, forming heterocyclic structures. Such reactions typically require the presence of a suitable electrophile to bridge the two centers or conditions that activate a part of the molecule for intramolecular attack.
Intramolecular Cyclization: For this compound, a direct intramolecular cyclization is not favored due to the stability of the C-C, C-N, and C-S single bonds. However, such reactions can be induced. For example, a reaction with a strong base could potentially deprotonate a carbon atom, which could then lead to a rearrangement involving the cleavage and formation of C-S bonds, as seen in related systems. proquest.com Conceptually similar intramolecular cyclizations, such as those of amino esters to form lactams, demonstrate the general principle of a nucleophilic amine attacking an internal electrophilic center. nih.gov
Intermolecular Cyclization: More commonly, cyclization would occur in reaction with a bifunctional reagent. For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to a cyclic carbamate involving the nitrogen. Reaction with an isothiocyanate could form a thiourea (B124793) derivative which might then undergo further cyclization. researchgate.net The thiol-ene reaction is another powerful method for forming thioether-tethered cyclic structures, although this typically involves a thiol (R-SH) rather than a thioether (R-S-R'). nih.gov
Kinetic Analysis of Key Chemical Transformations and Reaction Rate Coefficients
The rate of reaction is described by the equation: Rate = k₂ [Amine] [CO₂] where k₂ is the second-order rate coefficient.
While specific kinetic data for this compound is not available in the reviewed literature, the table below presents rate coefficients for the reaction of CO₂ with other structurally relevant secondary amines to provide context. These values are typically determined using techniques like the wetted-wall column or stopped-flow apparatus. tandfonline.comtandfonline.com
| Amine | Abbreviation | Temperature (°C) | k₂ (m³/mol·s) | Reference |
|---|---|---|---|---|
| Diethanolamine | DEA | 25 | 120 | tandfonline.com |
| Diisopropanolamine | DIPA | 25 | 36 | tandfonline.com |
| Piperazine (B1678402) | PZ | 25 | 58000 | tandfonline.com |
| Morpholine (B109124) | MORP | 30 | 11000 | tandfonline.com |
The data illustrates that the reaction rate is highly sensitive to the amine's structure. Cyclic secondary amines like piperazine and morpholine are significantly more reactive than acyclic ones like DEA. The reactivity of this compound would likely fall within the range of acyclic secondary amines, influenced by its specific steric and electronic properties.
Characterization of Degradation Pathways and Stability under Defined Chemical Conditions
The stability of this compound depends on the chemical environment, including temperature, pH, and the presence of oxidizing or reducing agents. The two functional groups are susceptible to distinct degradation pathways.
Amine Degradation:
Oxidative Degradation: Aliphatic amines are reactive towards oxidizing agents. For instance, ozonation can lead to the formation of N-oxides, nitroalkanes, and N-dealkylated products. rsc.org The presence of oxygen, especially at elevated temperatures and in the presence of metal ions, can also lead to oxidative degradation.
Thermal Degradation: At high temperatures, C-N bond cleavage can occur, leading to fragmentation of the molecule.
Reaction with Acids: As a base, the amine will react with strong acids to form a stable ammonium salt. While this is not degradation in the sense of decomposition, it alters the chemical nature and reactivity of the compound.
Thioether Degradation:
Oxidation: The thioether group is readily oxidized. Mild oxidizing agents (e.g., hydrogen peroxide, peroxy acids) will convert the sulfide (B99878) to a sulfoxide (R-SO-R'). Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone (R-SO₂-R'). This is a very common transformation for thioethers.
Given these pathways, this compound is expected to be most stable under neutral, anaerobic conditions at moderate temperatures. It would be susceptible to degradation in strongly oxidizing environments, with the sulfur atom being the most likely initial site of oxidation. In applications involving CO₂ capture, oxidative and thermal degradation are significant concerns, leading to solvent loss and the formation of corrosive byproducts.
Biological and Agrochemical Research Applications of Methyl 2 Methylsulfanyl Propyl Amine Derivatives
Role as a Precursor in Advanced Agrochemical Synthesis
The development of novel pesticides and fungicides often involves the exploration of new chemical scaffolds that can overcome resistance issues and offer improved safety profiles. Thioether-containing compounds have been successfully developed into commercial products.
Research into fungicide development has shown the importance of the thioether group in achieving high efficacy. For instance, the fungicide flutianil (B1673491), a cyano-methylene thiazolidine (B150603) derivative, was developed through optimization of a lead compound containing a thioether linkage. nih.gov The synthesis of flutianil involves the reaction of a substituted phenylthioacetonitrile with an isothiocyanate, highlighting a synthetic route where a thioether-containing fragment is crucial for building the final active molecule. nih.gov Although not a direct derivative of methyl[2-(methylsulfanyl)propyl]amine, this example underscores the established role of the thioether moiety in modern fungicides.
A patent for novel furanyl insecticides describes compounds that incorporate a methylamino and a methylthio group, structurally related to the this compound core. google.com One such derivative, 1-[N-{(tetrahydro-3-furanyl)methyl}methylamino]-1-methylthio-2-nitroethylene, demonstrates the utility of combining these functional groups to achieve potent insecticidal activity. google.com The synthesis of these compounds often involves the reaction of a methylamine (B109427) derivative with a methylthio-containing electrophile, a process for which this compound could serve as a potential starting material for analogous structures.
Furthermore, derivatives of 5-methylthiopyrimidine have been patented as active substances in fungicides, again indicating the value of the methylsulfanyl (methylthio) group in creating agrochemically active molecules. google.com
Table 1: Examples of Agrochemical Classes Incorporating Thioether or Amine Moieties
| Agrochemical Class | Relevant Functional Group | Example Compound/Derivative | Primary Use |
| Cyano-methylene Thiazolidines | Thioether | Flutianil nih.gov | Fungicide (Powdery Mildew) |
| Nitroethylene Derivatives | Methylthio, Methylamine | 1-[N-{(tetrahydro-3-furanyl)methyl}methylamino]-1-methylthio-2-nitroethylene google.com | Insecticide |
| Methylthiopyrimidines | Methylthio | 5-methylthiopyrimidine derivatives google.com | Fungicide |
| Dithiocarbamates | Sulfur Linkage | Thiram, Mancozeb niphm.gov.in | Fungicide (Protective) |
Plant Growth Regulators (PGRs) are organic compounds that, in small amounts, modify plant physiological processes. agronomyjournals.com They include synthetic compounds designed to mimic natural phytohormones or to influence plant growth through various mechanisms. researchgate.net Key classes of PGRs include auxins, cytokinins, gibberellins, and abscisic acid. agronomyjournals.combyjus.com
The design of new PGRs is an active area of research, with a focus on creating compounds that can, for example, improve a plant's tolerance to abiotic stress such as drought. google.com Research has explored a wide variety of chemical structures, including tertiary amines and strigolactone derivatives, as potential PGRs. researchgate.netgoogle.com Strigolactones, for instance, are hormones that regulate plant architecture by inhibiting shoot branching and also play a role in seed germination. nih.gov While direct applications of this compound derivatives as PGRs are not widely documented in publicly available literature, the amine functionality makes this chemical family a candidate for exploration in the synthesis of novel PGRs. The synthesis of new strigolactam derivatives for use as PGRs involves complex organic synthesis where amine-containing building blocks could potentially be incorporated to modify the final properties of the molecule. google.com
Understanding the mode of action—the specific mechanism by which an agrochemical controls a pest or fungus—is critical for managing resistance and designing new active ingredients. awri.com.au Agrochemicals can be classified as having single-site or multi-site activity. Fungicides, for example, may work by inhibiting spore germination or the growth of the fungal organism. awri.com.au
Exploration in Medicinal Chemistry and Chemical Biology Research (Non-Clinical, Target-Focused)
The synthesis of new drug candidates often relies on versatile building blocks that can be readily modified. The this compound structure contains both a nucleophilic secondary amine and a thioether that can potentially be oxidized to a sulfoxide (B87167) or sulfone, providing multiple avenues for chemical derivatization. masterorganicchemistry.com
Reviews of sulfur-containing drugs highlight the prevalence of the thioether moiety in approved medicines across various therapeutic areas. nih.gov The synthesis of these molecules can involve several strategies, including the reaction of thiols with electrophiles (a variation of the Williamson ether synthesis). masterorganicchemistry.comacsgcipr.org In this context, a derivative of this compound could be conceptualized as an intermediate in the synthesis of more complex drug-like molecules.
For example, research into novel sulfonamide derivatives has shown the successful synthesis of hybrid molecules by combining different pharmacophores. mdpi.com A similar strategy could be employed using the this compound scaffold to conjugate it with other active fragments, aiming to create new chemical entities with unique pharmacological profiles.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds to determine how specific structural features affect their biological activity. nih.govresearchgate.net This systematic approach allows researchers to optimize a lead compound to enhance its potency, selectivity, or metabolic properties.
Derivatives containing thioether and amine groups are frequently the subjects of SAR studies. For instance, the SAR of coumarin (B35378) derivatives with antifungal activity was investigated, revealing that specific substitutions on the coumarin ring and the nature of an attached side-chain were critical for activity against Aspergillus strains. mdpi.com The study found that the presence of short aliphatic chains and electron-withdrawing groups favored antifungal activity. mdpi.com
A similar approach could be applied to derivatives of this compound. By systematically modifying the structure—for example, by altering the groups attached to the nitrogen atom or by oxidizing the sulfur atom—researchers could probe the structural requirements for interaction with a specific biological target, such as a bacterial enzyme or a cell surface receptor.
In a study on non-cationic fatty amine-tripeptide conjugates with antimicrobial properties, SAR analysis revealed that the length of a fatty amine chain was a crucial determinant of activity. nih.gov This highlights how the hydrophobic character of a part of the molecule, a property that could be tuned in a this compound derivative, is essential for membrane insertion and antimicrobial action. nih.gov
Molecular docking studies often accompany SAR to provide a theoretical model of how a compound binds to its target. researchgate.net For a hypothetical derivative of this compound, docking could be used to predict its binding orientation in an enzyme's active site, helping to explain the observed SAR and guide the design of more potent inhibitors.
Table 2: Hypothetical SAR Study on a this compound Scaffold
| Base Scaffold | R-Group Modification (on Nitrogen) | Hypothetical Target | Predicted Activity Change | Rationale |
| This compound | -H (demethylation) | Bacterial Enzyme X | Decrease | Loss of key hydrophobic interaction with active site pocket. |
| This compound | -CH2-Phenyl | Bacterial Enzyme X | Increase | Addition of aromatic ring allows for new pi-stacking interactions. |
| This compound | -C(O)-Phenyl | Bacterial Enzyme X | Decrease | Introduction of carbonyl may create steric hindrance or unfavorable electronic interactions. |
| This compound | -CH2-CH2-OH | Bacterial Enzyme X | Increase | Hydroxyl group may form a new hydrogen bond with a key amino acid residue. |
Investigation of Ligand Design and Metal Chelation Properties
The presence of both a secondary amine and a thioether group within the structure of this compound makes it and its derivatives interesting candidates for ligand design and metal chelation. Thioether and amine moieties are known to coordinate with a variety of transition metals, and ligands incorporating both functionalities can exhibit unique coordination chemistry. wikipedia.orgfau.deacs.org
Derivatives of this compound can be considered as bidentate or potentially tridentate ligands, depending on the nature of the substituents. The nitrogen of the amine and the sulfur of the thioether can act as donor atoms to a metal center. Research on similar NN'S ligands, such as N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine, has demonstrated their ability to form stable complexes with various metal ions, including those of the zinc triad (B1167595) (Zn²⁺, Cd²⁺, Hg²⁺). researchgate.net
The coordination geometry of the resulting metal complexes can vary depending on the metal ion, the other ligands present, and the stoichiometry of the reaction. For example, with the ligand N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine, five-coordinate monomeric complexes with distorted square pyramidal and trigonal bipyramidal geometries were observed for Hg(II) and Zn(II) respectively, while a six-coordinate polymeric structure with a distorted octahedral geometry was formed with Cd(II). researchgate.net This highlights the versatility of thioether-amine ligands in forming a range of coordination compounds.
The following table summarizes the coordination properties of a related thioether-amine ligand with zinc triad metal ions:
| Metal Ion | Ligand | Coordination Geometry | Complex Type |
| Hg(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted Square Pyramidal | Monomer |
| Zn(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted Trigonal Bipyramidal | Monomer |
| Cd(II) | N-(2-pyridylmethyl)-N-(2-(methylthio)ethyl)amine | Distorted Octahedral | Polymer |
Data sourced from a study on a related NN'S ligand. researchgate.net
The design of multidentate ligands containing thioether and amine functionalities allows for the tuning of the ligand's properties to achieve selective metal binding. nih.gov For instance, the steric bulk of substituents on the ligand can influence the cavity size of the binding pocket, which in turn can affect the selectivity for different metal ions. nih.gov
Involvement in Biochemical Pathways (e.g., Polyamine Metabolism for related compounds)
While the direct involvement of this compound in specific biochemical pathways has not been extensively documented, its structural similarity to polyamines and their precursors suggests a potential for interaction with the polyamine metabolic pathway. Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for numerous cellular processes, including cell growth, proliferation, and the regulation of gene expression. nih.govmdpi.commdpi.com
The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. nih.govmdpi.com The biosynthesis of polyamines involves the decarboxylation of ornithine to form putrescine, which is then converted to spermidine and spermine through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (SAM). nih.gov
Given that this compound is a substituted propylamine (B44156), it is conceivable that it or its derivatives could act as analogs or mimetics of natural polyamines. As such, they could potentially:
Compete with natural polyamines for transport into the cell. The polyamine transport system is known to be relatively non-specific and can transport a variety of related compounds.
Interact with enzymes involved in polyamine metabolism. They might act as substrates or inhibitors of enzymes like ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), spermidine/spermine N¹-acetyltransferase (SSAT), or polyamine oxidase (PAO). nih.gov
Mimic or interfere with the downstream functions of polyamines. This could include interactions with nucleic acids, proteins, and other cellular components.
The polyamine pathway is a recognized target for the development of therapeutic agents, particularly in the context of cancer, as rapidly proliferating cells have a high demand for polyamines. mdpi.comnih.gov Therefore, synthetic polyamine analogs are of significant interest for their potential to disrupt polyamine homeostasis and inhibit cell growth.
The table below outlines the key enzymes in the polyamine metabolic pathway that could potentially be targeted by derivatives of this compound:
| Enzyme | Function | Potential Interaction with Analogs |
| Ornithine Decarboxylase (ODC) | Catalyzes the first committed step in polyamine biosynthesis (ornithine to putrescine). nih.gov | Inhibition could deplete cellular polyamine levels. |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | Provides the aminopropyl donor for spermidine and spermine synthesis. nih.gov | Inhibition would block the formation of higher polyamines. |
| Spermidine/spermine N¹-acetyltransferase (SSAT) | Key enzyme in polyamine catabolism, acetylating spermidine and spermine for export or degradation. nih.gov | Analogs could be substrates, leading to their degradation, or inhibitors, affecting natural polyamine levels. |
| Polyamine Oxidase (PAO) | Oxidizes acetylated polyamines, contributing to their catabolism and producing H₂O₂. nih.gov | Analogs could be substrates, potentially leading to the production of reactive oxygen species. |
Applications in Materials Science and Specialty Chemical Production
The chemical structure of this compound, containing both a reactive amine group and a thioether linkage, suggests its potential utility as a building block or modifying agent in materials science and the production of specialty chemicals. Thioethers and amines are functional groups that are widely utilized in the synthesis of various polymers and materials. nih.govacsgcipr.org
The amine functionality allows for a range of chemical transformations, including reactions with epoxides, isocyanates, and carboxylic acids, to form polymers such as epoxy resins, polyurethanes, and polyamides, respectively. Tertiary amines, which can be formed from the secondary amine of this compound, are known to be effective catalysts for the ring-opening polymerization of epoxides. researchgate.net
The thioether group can also participate in various chemical reactions and can influence the properties of the resulting materials. For instance, thioethers can be oxidized to sulfoxides and sulfones, which can alter the polarity, solubility, and thermal stability of a polymer. fiveable.me The presence of sulfur atoms in a polymer backbone can also impart specific properties such as a high refractive index, which is desirable for optical materials. nih.gov
Potential applications for this compound and its derivatives in this field include:
Epoxy Curing Agents: The amine group can react with the epoxy rings of an epoxy resin, leading to cross-linking and the formation of a rigid, thermoset material. Amines are commonly used as curing agents for epoxy resins. nih.gov
Monomers for Polysulfides: Thiol-ene and thiol-yne "click" chemistry reactions are efficient methods for polymer synthesis. While this compound itself is not a thiol, it could be chemically modified to introduce a thiol group, making it a precursor for polysulfide synthesis. nih.gov
Building Blocks for Specialty Polymers: The unique combination of functional groups could be exploited to create polymers with tailored properties for specific applications, such as coatings, adhesives, and sealants.
Precursors for Agrochemicals and Pharmaceuticals: The thioether and amine moieties are present in many biologically active molecules. Therefore, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for the agrochemical and pharmaceutical industries. acsgcipr.orgfiveable.me
The following table summarizes potential applications of compounds with amine and thioether functionalities in materials science:
| Application Area | Relevant Functional Group(s) | Resulting Material/Product |
| Polymer Synthesis | Amine, Thioether | Epoxy Resins, Polyurethanes, Polysulfides |
| Specialty Coatings | Amine, Thioether | High Refractive Index Optical Materials |
| Adhesives and Sealants | Amine | Cross-linked Polymer Networks |
| Chemical Intermediates | Amine, Thioether | Agrochemicals, Pharmaceuticals |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Development and Optimization of Chromatographic Separation Techniques (e.g., GC, HPLC, LC-MS)
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would largely depend on the volatility and thermal stability of methyl[2-(methylsulfanyl)propyl]amine.
Gas Chromatography (GC): Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, specialized columns, such as those with a basic deactivation, are often employed. For instance, a Carbopack-based column with a Carbowax 20M stationary phase and potassium hydroxide (B78521) (KOH) deactivation is effective for separating various aliphatic amines. labrulez.com
Given the structure of this compound, a similar approach would likely be effective. Optimization would involve:
Column Selection: A polar capillary column, possibly a wax-type or a specialized amine column, would be a suitable starting point.
Temperature Programming: A carefully controlled temperature gradient would be necessary to ensure good separation from other components in the matrix and to achieve a reasonable analysis time.
Injection Technique: Splitless or on-column injection might be preferred for trace-level analysis to maximize the amount of analyte reaching the column.
Derivatization: To improve volatility and reduce peak tailing, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy for amines in GC analysis. h-brs.de This converts the polar amine group into a less polar, more volatile derivative.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): HPLC is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC. For amines, reversed-phase HPLC is a common approach.
Column and Mobile Phase: A C18 or C8 column would likely be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to improve peak shape. Given the basic nature of the amine, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can protonate the amine, reducing its interaction with residual silanols on the silica-based stationary phase and thus minimizing peak tailing.
Derivatization: Similar to GC, derivatization can be used in HPLC to enhance detection. Reagents that introduce a chromophore or fluorophore are often used. For example, o-phthaldialdehyde (OPA) is a well-known derivatizing agent for primary amines that allows for sensitive fluorescence detection. researchgate.netresearchgate.net
LC-MS/MS: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the analysis of trace compounds in complex matrices. nih.govnih.gov This technique would be the gold standard for the unequivocal identification and quantification of this compound. The mass spectrometer can be operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions, significantly reducing background noise and improving the limit of detection.
A hypothetical LC-MS/MS method development for this compound would involve optimizing the electrospray ionization (ESI) source parameters in positive ion mode to generate a stable protonated molecule [M+H]+. Subsequently, collision-induced dissociation (CID) would be used to identify characteristic product ions for use in MRM transitions.
Integration of Advanced Spectroscopic Detection Methods (e.g., FTIR, Raman, NMR, MS) for Qualitative and Quantitative Analysis
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information on the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 119.24 g/mol ), high-resolution mass spectrometry (HRMS) would be able to confirm its elemental composition. uni.lu The fragmentation pattern in electron ionization (EI) MS would likely involve cleavage at the C-C and C-S bonds. Characteristic fragments for aliphatic amines often include the loss of alkyl groups. docbrown.infodocbrown.info PubChem predicts a monoisotopic mass of 119.07687 Da and several possible adducts in mass spectrometry, such as [M+H]+ at m/z 120.08415. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise structure of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present: the methyl group attached to the nitrogen, the methyl group attached to the sulfur, the methine proton, the methylene (B1212753) protons, and the N-H proton. The chemical shifts and splitting patterns of these signals would provide detailed information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen would be shifted downfield compared to those further away. docbrown.infodocbrown.info
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (typically in the range of 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-N stretching. While no experimental spectra are available for the target compound, databases contain spectra for structurally related compounds like tert-butylamine, which can provide an indication of the expected spectral regions for these vibrations. nist.gov
Rigorous Method Development and Validation Protocols for Trace-Level Analysis
Any analytical method developed for the trace-level analysis of this compound would require rigorous validation to ensure its reliability. This process would typically follow guidelines from organizations like the International Council for Harmonisation (ICH) and would involve assessing the following parameters:
Specificity/Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. This is particularly important in complex samples and is often demonstrated using blank matrix samples and samples spiked with potential interferences.
Linearity and Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards of known concentrations.
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the known concentration.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during routine use.
A hypothetical validation summary for an LC-MS/MS method for this compound might look like the following table.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Range | To be defined based on application | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| LOQ | Signal-to-noise > 10 | 1 ng/mL |
| LOD | Signal-to-noise > 3 | 0.3 ng/mL |
Applications in Environmental Monitoring and Industrial Process Control
While no specific applications of analyzing this compound are documented, analytical methods for similar compounds are crucial in various fields.
Environmental Monitoring: Amines and sulfur-containing compounds can be present in the environment from both natural and anthropogenic sources. They can be of interest as potential pollutants or as indicators of specific biological or industrial activities. For instance, methods for determining various amines in workplace air have been developed to ensure occupational safety. baua.de If this compound were identified as a compound of interest, the analytical methods described above could be adapted for its determination in various environmental matrices, such as water, soil, or air. Sample preparation would be a critical step and could involve techniques like solid-phase extraction (SPE) or solid-phase microextraction (SPME) to isolate and concentrate the analyte before analysis. mostwiedzy.pl
Industrial Process Control: Amines are widely used as intermediates and reagents in the chemical and pharmaceutical industries. h-brs.de Monitoring the concentration of specific amines in reaction mixtures or final products is essential for process optimization, quality control, and ensuring product purity. For example, HPLC methods are used to quantify residual amines in drug product formulations. nih.gov A validated analytical method for this compound would be invaluable if it were used as a raw material, an intermediate, or was a potential impurity in an industrial process.
Future Research Directions and Emerging Trends in Methyl 2 Methylsulfanyl Propyl Amine Chemistry
Innovations in Sustainable Synthesis and Process Intensification
The synthesis of amines and thioethers is a fundamental aspect of organic chemistry, and there is a continuous drive towards greener and more efficient methodologies. acsgcipr.orgcornell.edu Future research on methyl[2-(methylsulfanyl)propyl]amine is likely to focus on developing sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Current industrial practices for amine synthesis often involve multiple steps and can generate substantial waste. frontiersin.org Innovations in catalysis, such as the use of earth-abundant metal catalysts like iron, are providing new, more environmentally friendly pathways to amine synthesis. chemicalprocessing.com Researchers are also exploring novel hydroamination processes that can directly convert nitroarenes to hindered secondary amines under mild conditions. chemicalprocessing.com Another promising area is the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and efficiency. researchgate.net For instance, the biocatalytic synthesis of amides using thioester intermediates points towards the potential for enzymatic routes to form the amine bond in molecules like this compound. researchgate.net
Process intensification is another key trend that could revolutionize the production of specialty chemicals. mdpi.comresearchgate.net This approach focuses on developing smaller, more efficient, and often continuous manufacturing processes. frontiersin.org Technologies such as microreactors, flow chemistry, and advanced mixing techniques can lead to significantly higher yields, better process control, and reduced environmental impact. mdpi.comresearchgate.net The application of these principles to the synthesis of this compound could lead to more cost-effective and sustainable production methods.
Table 1: Potential Sustainable Synthesis Strategies for this compound
| Synthesis Strategy | Potential Advantages | Key Research Areas |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, development of cell-free synthesis platforms. researchgate.net |
| Homogeneous Catalysis | High efficiency and selectivity, potential for novel reaction pathways. chemicalprocessing.com | Development of catalysts based on earth-abundant metals, mechanistic studies to optimize catalyst performance. chemicalprocessing.com |
| Process Intensification | Reduced waste, lower energy consumption, improved safety and process control. mdpi.com | Application of microreactors, flow chemistry, and advanced separation techniques. frontiersin.orgmdpi.com |
| Thiol-ene Click Polymerization | Fast reaction kinetics at room temperature. researchgate.net | Investigation of amine-catalyzed reactions for the formation of the thioether linkage. researchgate.net |
Advanced Computational Approaches for De Novo Design and Mechanistic Prediction
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. jrfglobal.com For this compound, these approaches can be leveraged for the de novo design of new derivatives with tailored properties and for predicting their reaction mechanisms.
By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can predict the biological activity, toxicity, and physicochemical properties of novel compounds based on the this compound scaffold. jrfglobal.comfrontiersin.org This can significantly accelerate the discovery and optimization of new molecules for specific applications, such as agrochemicals or pharmaceuticals, by prioritizing the synthesis of the most promising candidates. acs.orgnih.gov
Furthermore, computational methods are crucial for elucidating complex reaction mechanisms. digitellinc.com By modeling the transition states and reaction intermediates, researchers can gain a deeper understanding of the underlying chemical processes involved in the synthesis and reactivity of this compound. This knowledge can then be used to optimize reaction conditions, improve yields, and design more efficient synthetic routes. frontiersin.org
Integration of Multi-Omics Technologies in Chemical Biology Research for Systems-Level Understanding
The advent of multi-omics technologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the complex interactions between small molecules and biological systems. mdpi.commdpi.commdpi.comfrontiersin.orgresearchgate.netcabidigitallibrary.orgnih.govresearchgate.net Applying these technologies to study the effects of this compound and its derivatives can provide a holistic view of their biological impact.
For instance, in the context of developing new agrochemicals, multi-omics approaches can help to identify the molecular targets of a compound and to understand its mode of action within a pest organism. nih.gov By analyzing the changes in gene expression, protein levels, and metabolic profiles in response to treatment with a this compound derivative, researchers can gain insights into its efficacy and potential off-target effects. mdpi.com This systems-level understanding is crucial for designing safer and more effective agricultural products. acs.org
Similarly, in drug discovery, multi-omics can be used to elucidate the mechanism of action of a potential therapeutic agent and to identify biomarkers for its efficacy and toxicity. mdpi.com This integrated approach can help to de-risk the drug development process and to personalize treatments based on an individual's molecular profile. researchgate.net
Development of Next-Generation Agrochemicals and High-Performance Specialty Chemicals
The unique structural features of this compound make it an interesting building block for the development of new agrochemicals and specialty chemicals. cornell.edu The presence of both a secondary amine and a thioether group provides multiple points for chemical modification, allowing for the fine-tuning of its properties for specific applications. thieme-connect.comnih.gov
In the agrochemical sector, there is a constant need for new active ingredients with novel modes of action to combat the development of resistance in pests and pathogens. nih.gov The thioether moiety is found in some existing pesticides, and the amine functionality is also common in biologically active molecules. nih.gov Therefore, derivatives of this compound could be explored as potential new insecticides, fungicides, or herbicides. nih.gov
In the realm of specialty chemicals, the properties of this compound could be harnessed for various applications. For example, its ability to act as a ligand for metal ions could be exploited in catalysis or materials science. thieme-connect.com Furthermore, the development of new manufacturing models focusing on bio-based feedstocks and more efficient processes is a key trend in the specialty chemicals industry. solugen.com
Table 2: Potential Applications of this compound Derivatives
| Application Area | Potential Functionality | Rationale |
| Agrochemicals | Insecticide, Fungicide, Herbicide | The combination of amine and thioether groups may confer novel biological activity. cornell.edunih.gov |
| Specialty Chemicals | Ligand for Catalysis, Monomer for Polymers | The nitrogen and sulfur atoms can coordinate to metal centers; the bifunctional nature allows for polymerization. thieme-connect.comsolugen.com |
| Pharmaceuticals | Drug Candidate or Intermediate | The scaffold may interact with biological targets; it can serve as a starting material for more complex molecules. acs.org |
Refinement of Environmental Assessment Frameworks for Comprehensive Risk Management
As with any new chemical substance, a thorough evaluation of the environmental fate and potential risks of this compound is essential. Organosulfur compounds can have complex environmental behaviors, and it is crucial to develop comprehensive risk assessment frameworks to ensure their safe use. iaea.orgnih.gov
Future research should focus on understanding the persistence, bioaccumulation, and toxicity of this compound in various environmental compartments. This includes studying its degradation pathways in soil and water, its potential to accumulate in organisms, and its ecotoxicological effects on non-target species. mdpi.commdpi.com
Advanced analytical techniques will be necessary to detect and quantify low concentrations of the compound and its degradation products in environmental samples. iaea.org Furthermore, computational models can be used to predict its environmental distribution and to assess its potential risks. mdpi.com The integration of experimental data and modeling approaches will be key to developing robust and reliable environmental risk assessments. mdpi.com
Q & A
Advanced Research Question
- Docking Studies : Tools like AutoDock Vina simulate binding affinities to enzymes/receptors (e.g., cytochrome P450) .
- Quantum Mechanics (QM) : Gaussian or ORCA calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- MD Simulations : GROMACS models solvation dynamics and stability in biological membranes .
Which analytical techniques are most effective for assessing purity and stability of this compound?
Advanced Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities; GC-MS confirms volatile byproducts .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups; FT-IR verifies S–C and N–H stretches .
- Stability Studies : Accelerated aging (40°C/75% RH) monitors degradation via LC-MS .
How does the methylsulfanyl group influence biological activity compared to other sulfur-containing moieties in SAR studies?
Advanced Research Question
The –SCH₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP > 2.5 vs. –SH analogs) .
- Electron Effects : Sulfur’s polarizability stabilizes charge-transfer interactions in enzyme binding pockets .
- Metabolic Stability : Methylsulfanyl resists oxidation better than thiol (–SH), reducing rapid clearance .
How should researchers resolve contradictions in spectroscopic data during derivative characterization?
Advanced Research Question
- Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm molecular formulas .
- Database Matching : Compare experimental spectra with PubChem/Cambridge Structural Database entries .
- Crystallographic Backup : XRD resolves ambiguities in stereochemistry .
What experimental designs are optimal for studying metabolic pathways of this compound in vitro?
Advanced Research Question
- Isotopic Labeling : ¹⁴C-labeled compound tracks metabolic fate via scintillation counting .
- Enzyme Assays : Incubate with liver microsomes (CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
- Pathway Inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) to identify dominant metabolic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
